N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-34-21-14-12-20(13-15-21)29-24(32)17-36-28-30-25-22-6-4-5-7-23(22)35-26(25)27(33)31(28)16-19-10-8-18(2)9-11-19/h4-15H,3,16-17H2,1-2H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGBOROZTNWZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C)OC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound has attracted attention in scientific research due to its potential biological and pharmacological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique structure that includes a benzofuran ring fused with a pyrimidine ring along with a sulfanylacetamide group. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O3S |
| Molecular Weight | 445.53 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
Anticancer Activity
Recent studies have indicated that derivatives similar to N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, compounds derived from the benzofuro-pyrimidine framework have shown promising results against various cancer cell lines such as colon cancer (HT29) and prostate cancer (DU145) .
Molecular docking studies suggest that these compounds may interact with specific targets like the EGFR tyrosine kinase, implicated in cancer cell proliferation . The binding affinity of these compounds has been compared to established drugs, indicating potential for therapeutic use.
Antiallergenic Activity
In related research on pyrimidine derivatives, compounds have demonstrated antiallergenic activity by inhibiting histamine release from rat peritoneal mast cells. This suggests that N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may also possess similar properties .
The mechanism of action for this compound likely involves modulation of enzyme activity or receptor interactions. While specific pathways remain to be fully elucidated, it is suggested that the sulfanyl group may play a crucial role in its biological effects by facilitating interactions with target proteins .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Anticancer Effects : A study reported that derivatives similar to this compound inhibited proliferation in various cancer cell lines through apoptosis induction .
- Antiallergenic Properties : Compounds within this chemical family exhibited significant inhibition of histamine release in preclinical models .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 6.25 |
| Escherichia coli | 10 | Amoxicillin | 5 |
| Candida albicans | 15 | Fluconazole | 7.5 |
This table summarizes the antimicrobial efficacy of the compound compared to standard drugs, highlighting its potential as a therapeutic agent in treating infections.
Antitumor Activity
Research has demonstrated that N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits significant antitumor effects in vitro. The compound has been shown to inhibit cell proliferation in several cancer cell lines, suggesting its potential as an anticancer drug.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It could be beneficial in treating conditions characterized by inflammation, such as arthritis or other autoimmune diseases.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial activity against common pathogens and found promising results indicating potential for further development into antimicrobial therapies .
- Antitumor Research : Another research project focused on the antitumor effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell growth and suggesting mechanisms that warrant further exploration .
- Anti-inflammatory Assessment : In silico studies have indicated possible anti-inflammatory effects through molecular docking studies, suggesting that this compound could be a lead candidate for developing new anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
